molecular formula C14H22ClN B2749532 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride CAS No. 1955531-82-4

2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride

Cat. No. B2749532
CAS RN: 1955531-82-4
M. Wt: 239.79
InChI Key: CXKUMMVPMODLGN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for a similar compound, 1-(4-cyclohexylphenyl)ethan-1-amine, is 1S/C14H21N/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13H,2-6,15H2,1H3 . This provides a detailed description of the molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride is 239.79 . More detailed physical and chemical properties are not available in the literature.

Scientific Research Applications

High-Throughput Screening of Transaminases

A new colorimetric method has been developed to screen transaminases using an inexpensive amine donor . This assay is sensitive, has a low level of background coloration, and can be used to identify and profile transaminase activities against aldehyde and ketone substrates in a high-throughput format .

Solid Phase Colony Screening

The same colorimetric method can also be used for solid phase colony screening . This is significant as it allows for the identification of transaminases in a more efficient and cost-effective manner .

Synthesis of Enantiopure Chiral Amines

Transaminases are versatile biocatalysts for the efficient synthesis of enantiopure chiral amines . They are increasingly being reported for the preparation of bioactive and pharmaceutically important compounds .

Overcoming Bioprocess Challenges

Protein engineering in terms of semi-rational design and directed evolution presents a powerful strategy to tackle issues such as substrate and product inhibition, unfavorable reaction equilibria and tolerance to organic solvents for substrate solubilisation .

Biosynthesis of Cinnamylamine

The ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine . This process can be optimized to achieve a high yield of cinnamylamine .

Production of Bioactive Substances

Cinnamylamine is a valuable starting material for synthesizing bioactive substances with antibacterial, antiviral, anticancer, and other pharmacological effects . It is also an essential precursor for energetic compounds that can synthesize energetic materials .

properties

IUPAC Name

2-(4-cyclohexylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h6-9,13H,1-5,10-11,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKUMMVPMODLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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